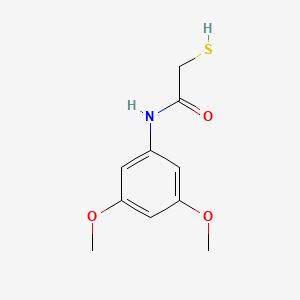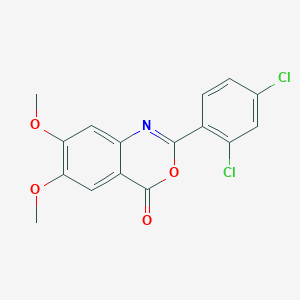
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, commonly known as DCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCB is a benzoxazinone derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In Additionally, we will list potential future directions for research on DCB.
Mecanismo De Acción
The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that DCB inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, DCB has been found to inhibit the activity of protein kinase C, a signaling molecule that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
DCB has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that DCB can induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, DCB has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-1 beta, in vitro. DCB has also been shown to possess antifungal activity, with studies demonstrating its ability to inhibit the growth of various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCB in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, DCB has been found to be relatively stable and easy to synthesize, making it a convenient candidate for use in various research applications. However, one limitation of using DCB is its potential toxicity, as studies have shown that it can induce cell death in non-cancerous cell lines at high concentrations.
Direcciones Futuras
There are several potential future directions for research on DCB. One area of interest is the development of DCB derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies could be conducted to elucidate the mechanism of action of DCB and its derivatives. Finally, DCB could be further investigated for its potential applications in the treatment of various diseases, such as cancer and inflammation.
In conclusion, DCB is a promising candidate for use in various scientific research applications, with its ability to exhibit a wide range of biochemical and physiological effects. While there are limitations to its use, such as potential toxicity, there are several potential future directions for research on DCB, including the development of derivatives with improved pharmacological properties and further investigation into its mechanism of action and potential applications in disease treatment.
Aplicaciones Científicas De Investigación
DCB has been found to exhibit a wide range of biological activities, making it a promising candidate for use in various scientific research applications. DCB has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, DCB has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis. DCB has also been shown to possess antifungal activity, with studies demonstrating its ability to inhibit the growth of various fungal strains.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4/c1-21-13-6-10-12(7-14(13)22-2)19-15(23-16(10)20)9-4-3-8(17)5-11(9)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCAMDXAVFZQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4186318.png)

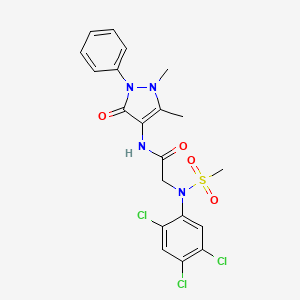
![2-iodo-5-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186338.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4186342.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4186381.png)
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
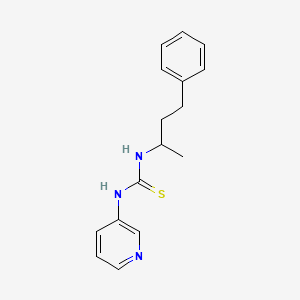
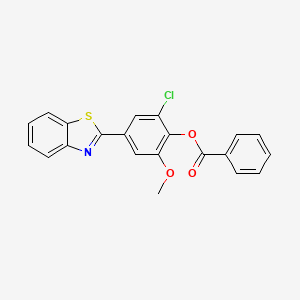
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
